molecular formula C17H14N2O5S B13796252 1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- CAS No. 68227-71-4

1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-

Cat. No.: B13796252
CAS No.: 68227-71-4
M. Wt: 358.4 g/mol
InChI Key: PZSWEZPRWRUNGB-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonic acid group, an amino group, and a hydroxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent coupling reactions. Industrial production methods often involve the use of trichlorobenzene as a solvent and sodium carbonate for neutralization .

Chemical Reactions Analysis

1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- involves its interaction with specific molecular targets. For instance, it inhibits the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound also interacts with DNA and RNA, affecting their replication and transcription processes .

Comparison with Similar Compounds

1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- can be compared with other similar compounds such as:

The uniqueness of 1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

68227-71-4

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

7-[(4-aminobenzoyl)amino]-3-hydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C17H14N2O5S/c18-12-4-1-10(2-5-12)17(21)19-13-6-3-11-7-14(20)9-16(15(11)8-13)25(22,23)24/h1-9,20H,18H2,(H,19,21)(H,22,23,24)

InChI Key

PZSWEZPRWRUNGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)O)S(=O)(=O)O)N

Origin of Product

United States

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